molecular formula C19H23Cl2NO3S B403035 ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B403035
M. Wt: 416.4g/mol
InChI Key: TYKVLOHYIJSXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a dichlorovinyl group, a dimethylcyclopropyl moiety, and a benzothiophene ring. Its chemical properties make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the reaction of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate with appropriate reagents to introduce the benzothiophene moiety . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene ring with a dichlorovinyl and dimethylcyclopropyl moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .

Properties

Molecular Formula

C19H23Cl2NO3S

Molecular Weight

416.4g/mol

IUPAC Name

ethyl 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H23Cl2NO3S/c1-4-25-18(24)14-10-7-5-6-8-12(10)26-17(14)22-16(23)15-11(9-13(20)21)19(15,2)3/h9,11,15H,4-8H2,1-3H3,(H,22,23)

InChI Key

TYKVLOHYIJSXSZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl

Origin of Product

United States

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